1,3-Bis(2-chloroethyl)urea

Description

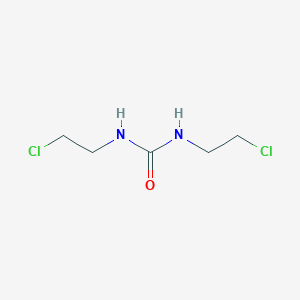

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBRZHAGLZNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176672 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-72-4 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2-chloroethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-CHLOROETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67617YV44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Bis(2-chloroethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethyl)urea is a chemical compound of significant interest in the field of medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine (B1668450) (BCNU). This technical guide provides a detailed overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a precursor and potential, though debated, biological activity.

Chemical and Physical Properties

This compound is a urea (B33335) derivative characterized by the presence of two 2-chloroethyl groups. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2214-72-4 | [1][2] |

| Molecular Weight | 185.05 g/mol | [2] |

| Molecular Formula | C₅H₁₀Cl₂N₂O | [2] |

| Synonyms | BCU, NSC 36198 |

Synthesis of this compound

The synthesis of this compound is a key step in the production of Carmustine. Several methods have been reported, often involving the reaction of 2-chloroethylamine (B1212225) or its hydrochloride salt with a carbonylating agent.

Experimental Protocol: Synthesis via 1,1'-Carbonyldiimidazole (B1668759) (CDI)

This method avoids the use of the highly toxic phosgene.

Materials:

-

2-chloroethylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a controlled manner.

-

The reaction mixture is stirred at a suitable temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

The solvent (THF) is then removed under reduced pressure.

-

Water is added to the residue to precipitate the crude this compound.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization from isopropanol to yield pure this compound.[3][4]

Biological Activity and Mechanism of Action

The biological activity of this compound is a subject of some debate in the scientific literature.

Role as a Precursor to Carmustine

The primary and undisputed role of this compound is as a direct precursor to the alkylating agent Carmustine. The nitrosation of this compound introduces a nitroso group, which is critical for the anticancer activity of Carmustine.[1]

Caption: Synthesis of Carmustine from this compound.

DNA Cross-Linking Activity: A Point of Contention

There are conflicting reports regarding the intrinsic ability of this compound to induce DNA cross-linking.

-

View 1: Inactive Impurity: A significant body of evidence suggests that this compound, lacking the nitroso group, has negligible DNA cross-linking capabilities and is considered an inactive impurity in Carmustine preparations.[1] The anticancer efficacy of Carmustine is attributed to the generation of a chloroethyldiazonium hydroxide, which chloroethylates guanine (B1146940) bases in DNA, leading to interstrand cross-links. This process is dependent on the presence of the nitroso group.

-

View 2: Potential for Interaction: Conversely, some sources indicate that this compound can interact with DNA, RNA, and proteins, causing DNA interstrand cross-linking, which is cytotoxic and leads to apoptotic cell death.[5] This suggests that the chloroethyl groups themselves may possess some inherent alkylating activity, albeit likely much lower than that of the nitrosated derivative.

This discrepancy highlights the need for further research to definitively characterize the independent biological activity of this compound.

Caption: Contrasting mechanisms of Carmustine and this compound.

Cytotoxicity

Analytical Methods

The analysis of this compound and its related compounds, particularly in the context of Carmustine synthesis and purity assessment, is crucial.

High-Performance Liquid Chromatography (HPLC)

HPLC is a commonly employed technique for the analysis of this compound and its nitrosated derivatives. A typical method would involve:

-

Apparatus: A liquid chromatograph equipped with a UV detector.

-

Column: A reverse-phase column, such as a Waters Spherisorb ODS2 (150 x 4.6 mm, 5 µm), is often suitable.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.

-

Detection Wavelength: 200 nm.

-

Column Temperature: 25°C.[4]

Conclusion

This compound is a compound of considerable importance as a synthetic intermediate for the anticancer drug Carmustine. While its primary role is well-established, its intrinsic biological activity, particularly its ability to cross-link DNA, remains an area with conflicting reports. For researchers and drug development professionals, a clear understanding of its synthesis, properties, and the nuances of its biological effects is essential for the development of novel therapeutics and the quality control of existing ones. Further investigation is warranted to fully elucidate the independent pharmacological profile of this molecule.

References

- 1. This compound | 2214-72-4 | Benchchem [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 4. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 1,3-Bis(2-chloroethyl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethyl)urea (BCNU) and its derivatives represent a critical class of chemotherapeutic agents, primarily utilized in the treatment of various malignancies, including brain tumors.[1] Their efficacy stems from a multifaceted mechanism of action that culminates in the induction of cancer cell death. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

The primary cytotoxic effect of this compound derivatives is their function as potent alkylating agents.[1][2] Upon entering the cell, these compounds undergo spontaneous decomposition to form reactive chloroethyl carbonium ions.[3] These electrophilic intermediates covalently bind to nucleophilic sites on DNA bases, predominantly the O6 and N7 positions of guanine.[3]

This initial alkylation can lead to the formation of both interstrand and intrastrand DNA cross-links.[3] Interstrand cross-links, which form a covalent bridge between the two strands of the DNA double helix, are particularly cytotoxic as they physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription.[3][4] This blockade of fundamental cellular processes ultimately triggers cell cycle arrest and apoptosis.[3][4]

Induction of Apoptosis and Cell Cycle Arrest

The extensive DNA damage inflicted by this compound derivatives serves as a potent trigger for programmed cell death, or apoptosis. The presence of DNA cross-links activates a cascade of signaling events that converge on the activation of caspases, the executioner enzymes of apoptosis.[3]

Furthermore, these compounds are known to induce cell cycle arrest, primarily at the G2/M phase.[5] This checkpoint activation is a cellular response to DNA damage, providing the cell with an opportunity to repair the lesions before proceeding with mitosis. However, the overwhelming and often irreparable nature of the DNA cross-links induced by these agents typically pushes the cell towards apoptosis.

Data Presentation

The cytotoxic potency of this compound and its derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for BCNU and other urea (B33335) derivatives in various cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Carmustine (BCNU) | MCF-7 | Breast Cancer | 27.18 ± 1.4 | [4] |

| Carmustine (BCNU) | HT-29 | Colon Cancer | 89.12 ± 2.7 | [4] |

| 1-aryl-3-(2-chloroethyl)urea derivative (tert-butyl) | LoVo | Colon Cancer | 4 | [6] |

| 1-aryl-3-(2-chloroethyl)urea derivative (methyl) | LoVo | Colon Cancer | 20 | [6] |

| 1-aryl-3-(2-chloroethyl)urea derivative (butyrate) | LoVo | Colon Cancer | 28 | [6] |

Signaling Pathways

The cellular response to DNA damage induced by this compound derivatives involves the activation of complex signaling networks, most notably the DNA Damage Response (DDR) pathway, which includes the p53 and ATM/ATR pathways.

DNA Damage Response and p53 Activation

Upon detection of DNA cross-links, sensor proteins such as the ATR (Ataxia Telangiectasia and Rad3-related) kinase are activated.[4] ATR, in turn, phosphorylates and activates downstream checkpoint kinases like Chk1.[4] This activation of the ATR-Chk1 pathway is a critical step in initiating the cellular response to BCNU-induced DNA damage.[4] Activated Chk1 can then phosphorylate and activate the tumor suppressor protein p53.[7] p53, often referred to as the "guardian of the genome," is a transcription factor that, upon activation, can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][]

Figure 1: Simplified signaling pathway of BCNU-induced DNA damage response.

Experimental Protocols

Detection of DNA Cross-Linking: Alkaline Comet Assay (Modified)

The alkaline comet assay is a sensitive method for detecting DNA strand breaks. A modified version can be employed to detect DNA interstrand cross-links. The principle is that cross-links will retard the migration of DNA fragments induced by a damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail."

Methodology:

-

Cell Treatment: Treat cells with the this compound derivative at the desired concentrations for a specific duration. Include a negative control (vehicle-treated) and a positive control for cross-linking (e.g., mitomycin C).

-

Irradiation: After treatment, irradiate the cells with a defined dose of X-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks. Non-irradiated controls should also be included.

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for a set time (e.g., 20-40 minutes) before applying an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (and conversely, the presence of cross-links) is quantified by measuring the length and intensity of the comet tail using specialized software. A decrease in tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of DNA cross-links.

References

- 1. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifunctional DNA alkylator 1,3-bis(2-chloroethyl)-1-nitrosourea activates the ATR-Chk1 pathway independently of the mismatch repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Nitrosourea-Based Chemotherapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea (B86855) compounds represent a significant class of alkylating agents that have played a crucial role in cancer chemotherapy for decades. Characterized by their unique chemical structure containing a nitroso group and a urea (B33335) moiety, these agents possess the ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors. This technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical applications, and toxicities of key nitrosourea drugs. It also details relevant experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to aid in research and development.

Historical Development and Key Milestones

The journey of nitrosoureas in cancer therapy began in the mid-20th century, stemming from research into nitrogen mustards.[1] A pivotal moment was the discovery of the antitumor activity of N-methyl-N-nitrosourea (MNU).[2] Subsequent structural modifications led to the synthesis of more potent and clinically relevant compounds.

Timeline of Key Nitrosourea Drug Approvals:

| Drug Name (Abbreviation) | Chemical Name | Year of FDA Approval | Key Indications |

| Carmustine (B1668450) (BCNU) | 1,3-bis(2-chloroethyl)-1-nitrosourea | 1977[3] | Brain tumors (glioblastoma, medulloblastoma), multiple myeloma, lymphoma (Hodgkin's and non-Hodgkin's)[4] |

| Lomustine (CCNU) | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | 1976 | Brain tumors, Hodgkin's lymphoma[5] |

| Semustine (Methyl-CCNU) | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | Investigational, not FDA approved | Various cancers in clinical trials[6] |

| Streptozotocin | N-(methylnitrosocarbamoyl)-α-D-glucosamine | 1982[7] | Metastatic pancreatic neuroendocrine tumors[7] |

Mechanism of Action

Nitrosoureas exert their cytotoxic effects primarily through the alkylation of DNA, leading to DNA damage and ultimately cell death.[8] They are cell-cycle non-specific alkylating agents.[9]

DNA Alkylation and Cross-linking

Upon administration, nitrosoureas spontaneously decompose into two reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.[10]

-

2-Chloroethyl Diazonium Ion: This electrophilic species alkylates nucleophilic sites on DNA bases, primarily the O6 position of guanine. This initial alkylation can then lead to the formation of interstrand and intrastrand cross-links in the DNA.[8] These cross-links prevent DNA replication and transcription, triggering apoptosis.[8]

-

Isocyanate: The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, further contributing to the drug's cytotoxicity.[10]

dot

Caption: Mechanism of Nitrosourea Action.

Resistance Mechanisms

A key mechanism of resistance to nitrosoureas involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[10] MGMT can directly remove the alkyl adducts from the O6 position of guanine, thus preventing the formation of cytotoxic cross-links.[8] Tumors with high levels of MGMT expression are often resistant to nitrosourea therapy.[10]

dot

Caption: MGMT-mediated Resistance to Nitrosoureas.

Clinical Data and Toxicity Profiles

The clinical utility of nitrosoureas is often limited by their significant toxicities, primarily myelosuppression.

Carmustine (BCNU)

Efficacy: Carmustine is a cornerstone in the treatment of malignant gliomas. In combination with other agents, it has demonstrated efficacy in Hodgkin's and non-Hodgkin's lymphomas.[4]

Toxicity Profile:

| Adverse Event | Incidence | Notes |

| Hematological | ||

| Myelosuppression | >10%[11] | Delayed (nadir at 21-35 days), cumulative, and dose-limiting.[11] |

| Non-Hematological | ||

| Nausea and Vomiting | >10% (severe)[11] | Occurs within 2-4 hours of administration.[11] |

| Pulmonary Toxicity | ≤30%[11] | Can manifest as fibrosis or pneumonitis, risk increases with cumulative doses >1,400 mg/m².[11][12] |

| Renal Toxicity | <1% (for cumulative doses <1,000 mg/m²)[11] | |

| Hepatotoxicity | Reported | Reversible increases in liver enzymes.[13] |

Lomustine (CCNU)

Efficacy: Lomustine is widely used for recurrent glioblastoma.[3] Clinical trials have explored its efficacy in combination with other agents like bevacizumab.[14]

Toxicity Profile:

| Adverse Event | Incidence | Notes |

| Hematological | ||

| Leukopenia | >10%[1] | Delayed (nadir at 28-35 days), cumulative, and dose-related.[1] |

| Thrombocytopenia | >10%[1] | Delayed (nadir at 28-35 days), cumulative, and dose-related.[1] |

| Non-Hematological | ||

| Nausea and Vomiting | 45-100%[1] | Begins within 45 minutes to 6 hours after oral dose.[1] |

| Pulmonary Toxicity | Rare | Risk increases with cumulative doses >1100 mg/m².[1] |

| Hepatotoxicity | Reported | Reversible increases in liver enzymes.[13] |

| Renal Toxicity | Reported | Can be cumulative. |

Streptozotocin

Efficacy in Pancreatic Neuroendocrine Tumors (pNETs): Streptozotocin, often in combination with 5-fluorouracil (B62378) (5-FU), has been a standard of care for advanced pNETs.

| Study/Regimen | Objective Response Rate (ORR) |

| Streptozotocin + 5-FU | 38%[15] |

Toxicity Profile:

| Adverse Event | Incidence | Notes |

| Hematological | ||

| Myelosuppression | Common | Generally milder than with BCNU or CCNU. |

| Non-Hematological | ||

| Nausea and Vomiting | Very Common | |

| Nephrotoxicity | Common | A major dose-limiting toxicity.[16] Can lead to renal tubular acidosis. |

| Hepatotoxicity | Common | |

| Hyperglycemia/Hypoglycemia | Common | Due to its toxicity to pancreatic beta cells.[17] |

Experimental Protocols

Synthesis of Nitrosoureas

Synthesis of Lomustine (CCNU): Lomustine can be synthesized in a two-step process. The first step involves the reaction of cyclohexylamine (B46788) with 2-chloroethyl isocyanate to form 1-(2-chloroethyl)-3-cyclohexylurea. The second step is the nitrosation of this urea intermediate using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.[18]

Synthesis of Carmustine (BCNU): The synthesis of carmustine involves the nitrosation of 1,3-bis(2-chloroethyl)urea. This intermediate can be prepared by reacting 2-chloroethylamine (B1212225) with a carbonyl source like phosgene (B1210022) or its equivalents.[19]

In Vitro Cytotoxicity Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of the nitrosourea compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

-

Cell Seeding: Plate a known number of cells in 6-well plates.

-

Drug Treatment: Treat the cells with the nitrosourea compound for a specific period.

-

Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 7-14 days to allow for colony formation.[20]

-

Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.[20]

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated relative to the untreated control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of nitrosoureas in a living organism.

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the nitrosourea compound according to the desired schedule and route (e.g., intraperitoneal or oral).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. The primary endpoint is often tumor growth inhibition or delay.

dot

Caption: Experimental Workflow for Nitrosourea Evaluation.

DNA Cross-linking Assay (Alkaline Elution)

This technique is used to detect DNA interstrand cross-links.

-

Cell Treatment and Lysis: Treat cells with the nitrosourea, then lyse them on a filter.

-

DNA Elution: Elute the DNA from the filter with an alkaline solution. The rate of elution is inversely proportional to the amount of DNA cross-linking.

-

Quantification: Quantify the amount of DNA in the eluate and on the filter to determine the extent of cross-linking.

Conclusion

Nitrosourea-based chemotherapy has been a mainstay in the treatment of several cancers, particularly brain tumors, for many years. Their unique ability to penetrate the central nervous system has secured their place in the neuro-oncology armamentarium. However, their significant toxicities, especially myelosuppression, and the development of resistance, primarily through MGMT, pose considerable challenges. Ongoing research focuses on developing novel nitrosourea analogs with improved therapeutic indices and strategies to overcome resistance, ensuring that this important class of anticancer agents continues to evolve and benefit patients.

References

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Clinical toxicity of combined modality treatment with nitrosourea derivatives for central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lomustine (CCNU, Gleostine®) for Brain Cancer | ChemoExperts [chemoexperts.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. bccancer.bc.ca [bccancer.bc.ca]

- 12. 1792-Pulmonary toxicity associated with anti-cancer agents | eviQ [eviq.org.au]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. thekingsleyclinic.com [thekingsleyclinic.com]

- 15. The synthesis of [14C]streptozotocin and its distribution and excretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptozotocin induces renal proximal tubular injury through p53 signaling activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Streptozotocin - Wikipedia [en.wikipedia.org]

- 18. Semustine - Wikipedia [en.wikipedia.org]

- 19. Semustine | C10H18ClN3O2 | CID 5198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

The Pivotal Role of 1,3-Bis(2-chloroethyl)urea as a Precursor in the Synthesis of Carmustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmustine (B1668450), a member of the nitrosourea (B86855) class of drugs, is a crucial alkylating agent in chemotherapy, particularly for treating brain tumors due to its ability to cross the blood-brain barrier.[1][2] The synthesis of this potent anti-cancer drug relies on a critical precursor: 1,3-Bis(2-chloroethyl)urea (BCU). This technical guide provides an in-depth exploration of the role of BCU in the synthesis of Carmustine, detailing the chemical transformation, experimental protocols, and relevant physicochemical data. The information presented herein is intended to support researchers and professionals in drug development in understanding and potentially optimizing the synthesis of this vital chemotherapeutic agent.

Chemical Relationship and Synthesis Pathway

The conversion of this compound to Carmustine is a single-step nitrosation reaction.[3] In this reaction, a nitroso group (-N=O) is introduced onto one of the nitrogen atoms of the urea (B33335) moiety in BCU. This transformation is typically achieved by treating BCU with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.[4] The acidic environment generates nitrous acid (HNO₂) in situ, which then reacts with one of the secondary amines of the BCU molecule. The structural similarity between BCU and Carmustine is fundamental, with the only distinction being the presence of the nitroso group in Carmustine, which is essential for its cytotoxic activity.[3]

The overall chemical equation for this transformation is as follows:

C₅H₁₀Cl₂N₂O (BCU) + NaNO₂ + H⁺ → C₅H₉Cl₂N₃O₂ (Carmustine) + Na⁺ + H₂O

Below is a diagram illustrating the synthetic pathway from this compound to Carmustine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of both the precursor and the final product is essential for process optimization and quality control. The following tables summarize key quantitative data for this compound and Carmustine.

Table 1: Physicochemical Properties

| Property | This compound (BCU) | Carmustine (BCNU) |

| CAS Number | 2214-72-4[5] | 154-93-8[2] |

| Molecular Formula | C₅H₁₀Cl₂N₂O[5] | C₅H₉Cl₂N₃O₂[2] |

| Molecular Weight | 185.05 g/mol [5] | 214.05 g/mol [2] |

| Appearance | Solid[5] | Orange-yellow solid[2] |

| Melting Point | Not specified | 30-32 °C |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound (BCU) | Carmustine (BCNU) |

| ¹H NMR (DMSO-d₆) | δ 3.45 (t, J=6.2 Hz, -CH₂Cl), δ 6.12 (s, -NH-)[3] | Not explicitly detailed in search results |

| ¹³C NMR | Data available on SpectraBase[6][7] | Data available on PubChem[8] |

| IR (KBr, cm⁻¹) | 1665 (C=O stretch), 680 (C-Cl stretch)[3] | Available in literature[9] |

Experimental Protocols

The following are detailed methodologies for the synthesis of Carmustine from this compound, compiled from various sources. These protocols are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Nitrosation with Sodium Nitrite in Acetic and Hydrochloric Acid

This protocol is adapted from patent literature and represents a common method for Carmustine synthesis.

Materials:

-

This compound (BCU)

-

Dilute Hydrochloric Acid

-

Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water (pre-cooled)

Procedure:

-

To a mixture of dilute hydrochloric acid (e.g., 48 ml) and acetic acid (e.g., 612 ml), add this compound (e.g., 150 g) at a temperature of 25-30°C.

-

Cool the reaction mixture to 0-5°C with constant stirring.

-

Slowly add sodium nitrite (e.g., 139.8 g) to the reaction mixture in portions, ensuring the temperature is maintained between 0-5°C.

-

Continue stirring the reaction mixture for 1 hour at 0-5°C.

-

Quench the reaction by adding pre-cooled water.

-

Further cool the mixture to -15 to -10°C and stir for an additional hour to facilitate precipitation.

-

Filter the precipitated solid (crude Carmustine) and wash with water.

-

The crude product can be further purified by recrystallization.

Protocol 2: Nitrosation with Dinitrogen Trioxide

This method utilizes dinitrogen trioxide as the nitrosating agent.

Materials:

-

This compound (BCU)

-

Methylene (B1212753) Dichloride

-

Dinitrogen Trioxide (N₂O₃)

Procedure:

-

Prepare a cold slurry (-15°C) of this compound in methylene dichloride.

-

Treat the slurry with a slight excess of dinitrogen trioxide. The slurry will change to a homogeneous solution as the BCU reacts to form the more soluble Carmustine.

-

Evaporate the methylene dichloride to obtain crude Carmustine.

-

Purification can be achieved through silica (B1680970) column chromatography, yielding a high purity product. A reported yield for this method after purification is 85.2%.

Mechanism of Action of Carmustine

Once administered, Carmustine acts as a DNA alkylating agent, which is the basis of its antineoplastic activity.[1] The molecule is unstable in vivo and breaks down to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][10]

The following diagram illustrates the mechanism of action of Carmustine.

Conclusion

This compound is an indispensable precursor in the synthesis of the chemotherapeutic agent Carmustine. The straightforward nitrosation reaction that converts BCU to Carmustine is a well-established process, with various protocols offering high yields and purity. A thorough understanding of the physicochemical properties of both the precursor and the final drug, as well as the detailed experimental conditions, is paramount for the consistent and safe production of this life-saving medication. The information provided in this technical guide serves as a comprehensive resource for professionals in the field of oncology drug development and manufacturing.

References

- 1. abmole.com [abmole.com]

- 2. Carmustine - Wikipedia [en.wikipedia.org]

- 3. This compound | 2214-72-4 | Benchchem [benchchem.com]

- 4. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,3-Bis-(2-chloroethyl)-urea-(15)N1,(15)N3 - SpectraBase [spectrabase.com]

- 8. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

The Bifunctional Nature of 1,3-Bis(2-chloroethyl)-1-nitrosourea (Carmustine, BCNU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bifunctional anticancer agent, 1,3-Bis(2-chloroethyl)-1-nitrosourea (Carmustine, BCNU). It is important to distinguish BCNU from its precursor, 1,3-Bis(2-chloroethyl)urea, which lacks the nitroso group essential for the potent cytotoxic activity of Carmustine (B1668450). BCNU is a well-established chemotherapeutic agent, particularly in the treatment of brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[1] Its therapeutic efficacy stems from a dual mechanism of action: DNA alkylation and protein carbamoylation, which collectively induce cancer cell death. This document details these mechanisms, presents quantitative data on BCNU's activity, outlines key experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of Action: A Bifunctional Attack

Carmustine's cytotoxic effects are mediated by its decomposition products. In aqueous environments, BCNU degrades to form two reactive species: a 2-chloroethyl diazonium hydroxide (B78521) and 2-chloroethyl isocyanate. This degradation underpins its bifunctional nature.

1. DNA Alkylation and Interstrand Cross-linking: The 2-chloroethyl diazonium hydroxide is a potent alkylating agent. It primarily attacks nucleophilic sites on DNA bases, with a preference for the O6 position of guanine (B1146940). This initial alkylation event can then lead to the formation of a highly cytotoxic DNA interstrand cross-link (ICL). This process involves an intramolecular rearrangement to form a cyclic intermediate, which then reacts with the N1 position of a guanine on the opposing DNA strand, creating a covalent bridge that prevents DNA replication and transcription, ultimately triggering apoptosis.[1]

2. Protein Carbamoylation: The second reactive species, 2-chloroethyl isocyanate, is responsible for the carbamoylation of proteins. It reacts with the lysine (B10760008) residues of various proteins, leading to their inactivation. A key target of this carbamoylation activity is glutathione (B108866) reductase, an essential enzyme for maintaining the cellular redox balance.[2][3][4] Inhibition of glutathione reductase leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular damage. Additionally, carbamoylation can inhibit DNA repair enzymes, further potentiating the effects of DNA alkylation.

Quantitative Data on Carmustine (BCNU) Activity

The following tables summarize key quantitative data regarding the cytotoxic and biochemical effects of BCNU.

Table 1: In Vitro Cytotoxicity (IC50) of Carmustine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF7 | Breast Cancer | 27.18 ± 1.4 | - |

| HT29 | Colon Cancer | 56.23 ± 3.3 | - |

| HL-60 | Leukemia | 10.0 | - |

| MOLT-4 | Leukemia | 22.0 | - |

| Malme-3M | Melanoma | 20 | - |

| ADFS | Glioblastoma | Varies with Bcl-2 expression | Overexpression of Bcl-2 decreases sensitivity. |

| HT1080/DR4 | Fibrosarcoma | Concentration-dependent | Used to study MRP-mediated drug efflux. |

Data sourced from multiple studies.[3][5][6][7][8]

Table 2: Effect of BCNU on Glutathione Reductase Activity

| System | BCNU Concentration | Incubation Time | % Inhibition of Glutathione Reductase |

| Purified Human GR | 55.5 µM (IC50) | - | 50% |

| Human Erythrocytes | 50 µM | 1 hour | 84% |

| Mouse Liver | 50 mg/kg (i.p.) | 10 minutes | Significant inhibition |

| Mouse Lung and Heart | 50 mg/kg (i.p.) | 30 minutes | Significant inhibition |

Data highlights the rapid and potent inhibition of this critical enzyme.[2][4]

Key Experimental Protocols

This section provides detailed methodologies for assessing the bifunctional activities of BCNU.

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BCNU in a given cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BCNU stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of BCNU in complete medium. Remove the old medium from the wells and add 100 µL of the BCNU dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest BCNU concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each BCNU concentration relative to the vehicle control. Plot the percentage of viability against the log of the BCNU concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of BCNU-Induced DNA Interstrand Cross-links by HPLC-ESI-MS/MS

Objective: To quantify the formation of dG-dC interstrand cross-links in DNA following BCNU treatment.

Materials:

-

Cells or calf thymus DNA

-

BCNU

-

DNA extraction kit

-

Nuclease P1, alkaline phosphatase, and phosphodiesterase

-

HPLC system coupled with an electrospray ionization (ESI) tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Acetonitrile

Procedure:

-

DNA Treatment and Extraction: Treat cells with BCNU for a specified time. Harvest the cells and extract genomic DNA using a commercial kit. For in vitro studies, incubate calf thymus DNA with BCNU.

-

DNA Digestion: Enzymatically digest the DNA to nucleosides. Incubate the DNA with nuclease P1, followed by the addition of alkaline phosphatase and phosphodiesterase.

-

HPLC-ESI-MS/MS Analysis:

-

Inject the digested DNA sample into the HPLC-ESI-MS/MS system.

-

Separate the nucleosides using a C18 column with a gradient of ammonium acetate buffer and acetonitrile.

-

Monitor the elution of the dG-dC cross-link adduct using the mass spectrometer in multiple reaction monitoring (MRM) mode, tracking the specific parent-to-daughter ion transition for the cross-link.

-

-

Quantification: Generate a standard curve using a synthesized dG-dC cross-link standard of known concentrations. Quantify the amount of the cross-link in the experimental samples by comparing their peak areas to the standard curve.[1][9]

Protocol 3: Measurement of Glutathione Reductase (GR) Activity

Objective: To assess the inhibitory effect of BCNU on GR activity in cell lysates.

Materials:

-

Cell lysate

-

BCNU

-

Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

-

NADPH

-

Oxidized glutathione (GSSG)

-

Spectrophotometer

Procedure:

-

Cell Lysate Preparation: Prepare a cell lysate from control and BCNU-treated cells.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate.

-

Initiation of Reaction: Initiate the reaction by adding GSSG to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculation of GR Activity: Calculate the GR activity based on the rate of NADPH oxidation using its molar extinction coefficient. Express the activity as units per milligram of protein. Compare the activity in BCNU-treated samples to the control to determine the percentage of inhibition.[3]

Visualizing the Bifunctional Nature of Carmustine

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanisms and experimental workflows related to BCNU.

Caption: Bifunctional mechanism of Carmustine (BCNU).

Caption: BCNU-induced apoptotic signaling pathways.

Caption: General experimental workflow for BCNU evaluation.

Conclusion

Carmustine (BCNU) remains a clinically important chemotherapeutic agent due to its unique bifunctional mechanism of action that combines DNA cross-linking and protein carbamoylation. This dual activity creates a potent cytotoxic effect that is particularly effective against rapidly dividing cancer cells. Understanding the intricacies of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the ongoing development of more effective cancer therapies and for optimizing the use of BCNU in clinical settings. The diagrams provided offer a clear visual summary of the complex molecular and cellular events initiated by BCNU, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamoylation of glutathione reductase by N,N-bis(2-chloroethyl)-N- nitrosourea associated with inhibition of multidrug resistance protein (MRP) function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of BCNU (carmustine) on tissue glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bcl-2 overexpression decreases BCNU sensitivity of a human glioblastoma line through enhancement of catalase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of DNA interstrand crosslinks induced by ACNU in NIH/3T3 and L1210 cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility and Stability of 1,3-Bis(2-chloroethyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1,3-Bis(2-chloroethyl)urea (BCNU impurity A), a crucial intermediate in the synthesis of the chemotherapeutic agent Carmustine. This document collates available data on its behavior in various solvents and its degradation pathways, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while stability information is critical for ensuring the compound's integrity and preventing the formation of degradation products.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature. However, based on various sources, a qualitative and semi-quantitative solubility profile has been compiled. The compound is generally considered to be sparingly soluble in water and more soluble in certain organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Notes |

| Water | Aqueous | Insoluble / Sparingly Soluble | Susceptible to hydrolysis in aqueous media. |

| Methanol | Polar Protic Organic | Slightly Soluble | - |

| Ethanol | Polar Protic Organic | Soluble | Used as a solvent in the reconstitution of related compounds.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Slightly Soluble | - |

| Methylene Dichloride | Non-polar Organic | Soluble | Used as a solvent in the synthesis of Carmustine.[2] |

| Benzene | Non-polar Organic | Soluble | Used in purification processes, though some sources also indicate insolubility.[2] |

| Hexane | Non-polar Organic | Insoluble | Used as an anti-solvent or for extraction of impurities.[2] |

Note: The solubility data presented is largely qualitative due to a lack of specific quantitative measurements in publicly available literature.

Stability Profile and Degradation Pathway

This compound is known to be unstable, particularly in aqueous solutions. The primary degradation pathway is hydrolysis of the two chloroethyl groups. This reaction is influenced by pH and temperature. The stability of the parent urea (B33335) structure is also pH-dependent, with greater stability generally observed in the pH range of 4 to 8.

The hydrolysis of the chloroethyl moieties is thought to proceed through the formation of a reactive cyclic aziridinium (B1262131) (ethylenimmonium) ion intermediate, which is then attacked by water to form the corresponding hydroxyethyl (B10761427) derivative. This process can occur on one or both chloroethyl groups.

Degradation Products:

-

1-(2-chloroethyl)-3-(2-hydroxyethyl)urea: Product of single hydrolysis.

-

1,3-Bis(2-hydroxyethyl)urea: Product of double hydrolysis.

Below is a diagram illustrating the proposed hydrolytic degradation pathway of this compound.

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration.

Protocol for Stability Assessment (ICH-Compliant Method)

Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. A stability-indicating analytical method, typically HPLC, is required.

Methodology:

-

Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).

-

Stress Conditions: Subject the samples to various stress conditions as per ICH guidelines, including:

-

Hydrolytic: Acidic, basic, and neutral pH at elevated temperatures.

-

Oxidative: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolytic: Exposure to light.

-

Thermal: Elevated temperatures.

-

-

Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using the validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

Data Analysis: Calculate the degradation rate and half-life of the compound under each stress condition.

References

IUPAC name and synonyms for 1,3-Bis(2-chloroethyl)urea

An In-depth Technical Guide to 1,3-Bis(2-chloroethyl)urea

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the synthesis of the chemotherapeutic agent Carmustine (B1668450). The document details its chemical identity, physical properties, and key experimental protocols for its synthesis and subsequent conversion. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its role as a chemical intermediate and impurity in pharmaceutical manufacturing.

| Synonym | Source |

| Urea, N,N'-bis(2-chloroethyl)- | [1][2] |

| Urea, 1,3-bis(2-chloroethyl)- | [1][2] |

| NSC 36198 | [1][2] |

| Carmustine impurity A | [1] |

| Lomustine impurity A | [1] |

| BCU | |

| N,N'-bis-(2-Chloroethyl)urea | [1] |

| Carmustine Related Compound A | |

| PARENT UREA | [1] |

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H10Cl2N2O | [1][2] |

| Molecular Weight | 185.05 g/mol | [1][2][3] |

| CAS Number | 2214-72-4 | [1][2][3] |

| InChI Key | VBWBRZHAGLZNST-UHFFFAOYSA-N | [1][3] |

| SMILES | C(CCl)NC(=O)NCCCl | [1] |

| Appearance | Neat | [2] |

| Stability | Hygroscopic, Unstable in Solution | [2] |

Role in Drug Development

This compound is primarily significant as a direct precursor in the synthesis of Carmustine (BCNU), a nitrosourea-based alkylating agent used in cancer chemotherapy.[3] The nitrosation of this compound introduces a nitroso (-NO) group, which is crucial for the cytotoxic activity of Carmustine.[3] While Carmustine is a potent anticancer agent, this compound itself is reported to lack antileukemic activity.[3]

The structural relationship between this compound and Carmustine is illustrated in the diagram below.

Caption: Conversion of this compound to Carmustine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to Carmustine are crucial for drug development and manufacturing.

Synthesis of this compound

An improved and safer process for preparing this compound avoids the use of hazardous reagents like phosgene.[4] One such method involves the reaction of 2-chloroethanamine hydrochloride with 1,1'-carbonyldiimidazole (B1668759) (CDI).[4][5]

Protocol:

-

Reaction Setup: Add 1,1'-carbonyldiimidazole (CDI) to a mixture of 2-chloroethanamine hydrochloride in tetrahydrofuran (B95107) (THF) at a suitable temperature.[5]

-

Reaction: Stir the reaction mixture at a controlled temperature.[5]

-

Solvent Removal: Once the reaction is complete, distill off the solvent.[5]

-

Workup: Add water to the residue obtained after solvent removal.[5]

-

Isolation: Filter the precipitated solid, wash it with a suitable solvent like isopropanol, and dry to obtain this compound.[5]

Synthesis of Carmustine from this compound

The conversion of this compound to Carmustine is achieved through nitrosation.

Protocol:

-

Reaction Mixture: Add this compound to a mixture of dilute hydrochloric acid and acetic acid at room temperature (25-30°C).[5]

-

Cooling: Cool the reaction mixture to 0-5°C and stir for one hour.[5]

-

Nitrosation: To this cooled mixture, add a solution of sodium nitrite.[4] In a specific example, a suspension of 1.11 mmol of this compound in 8 ml of methylene (B1212753) dichloride at -10°C was saturated with dinitrogen trioxide.[6]

-

Reaction Progression: The heterogeneous mixture will gradually change to a homogeneous solution.[6]

-

Isolation and Purification: Evaporate the methylene dichloride. The residue can then be extracted with hexane (B92381). Evaporation of the hexane yields crude Carmustine.[6] Further purification can be achieved using column chromatography on silica (B1680970) gel.[6]

The general workflow for the synthesis of Carmustine is depicted below.

Caption: Synthesis workflow of Carmustine.

Conclusion

This compound is a key intermediate in the synthesis of the important anticancer drug Carmustine. Understanding its chemical properties and the experimental protocols for its synthesis and derivatization is essential for professionals in the pharmaceutical industry. The methodologies presented provide a foundation for the production and study of this and related compounds.

References

- 1. This compound | C5H10Cl2N2O | CID 95791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2214-72-4 | Benchchem [benchchem.com]

- 4. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 5. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carmustine from 1,3-Bis(2-chloroethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the chemotherapeutic agent Carmustine (B1668450) (BCNU) through the nitrosation of its precursor, 1,3-Bis(2-chloroethyl)urea. The synthesis is a critical step in the production of this important alkylating agent, which is utilized in the treatment of various cancers, including brain tumors and lymphomas.[1] The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, temperature control, product isolation, and purification. Additionally, this document includes a summary of quantitative data from various synthetic routes and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Carmustine, chemically known as 1,3-bis(2-chloroethyl)-1-nitrosourea, is a key compound in the nitrosourea (B86855) class of anticancer drugs.[1] Its synthesis involves the careful introduction of a nitroso group onto one of the nitrogen atoms of the this compound backbone.[2] This nitrosation reaction is typically achieved using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium at controlled low temperatures to prevent degradation of the product and minimize side reactions.[2][3] The following protocol details a common method for this synthesis, adapted from established procedures.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of Carmustine from this compound as described in various sources. This allows for a comparative analysis of different methodologies.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | This compound | This compound | This compound |

| Nitrosating Agent | Sodium Nitrite | Sodium Nitrite | Dinitrogen Trioxide |

| Acidic Medium | Sulfuric Acid in Water/Dichloromethane | Formic Acid | Not Applicable |

| Temperature | 0-5°C[4][5] | 0°C[6] | -10°C[7] |

| Reaction Time | 2 hours[5] | 2 hours[6] | Not Specified |

| Solvent | Dichloromethane and Water[4][5] | 88% Formic Acid[6] | Methylene (B1212753) Dichloride[7] |

| Yield | Not explicitly stated, but implies good yield. | 30.0% (from aqueous phase)[6] | 85.1% (crude)[7] |

| Purification | Solvent distillation and crystallization from n-heptane/methyl tertiary butyl ether.[5] | Methylene dichloride extraction.[6] | Hexane extraction and silica (B1680970) column chromatography.[7] |

| Melting Point | Not Specified | Not Specified | 30-32°C (literature value for pure BCNU) |

Experimental Protocol

This protocol describes the synthesis of Carmustine via the nitrosation of this compound using sodium nitrite and sulfuric acid in a biphasic solvent system.

Materials:

-

This compound (II)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Methylene Dichloride (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

n-Heptane

-

Methyl Tertiary Butyl Ether (MTBE)

-

Round Bottom Flask

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Dropping Funnel

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, add 80 mL of water and cool the flask in an ice bath to 0-5°C.[4][5]

-

Acid Addition: Slowly add 38 g of sulfuric acid to the cooled water while stirring continuously. Maintain the temperature between 0-5°C.[4][5]

-

Addition of Starting Material: To the cold acidic solution, add 80 mL of methylene dichloride followed by 10 g of this compound.[4][5] Stir the resulting mixture vigorously to ensure good mixing between the two phases.

-

Nitrosation: Prepare a solution of 24 g of sodium nitrite in 120 mL of water.[4][5] Add this sodium nitrite solution dropwise to the reaction mixture using a dropping funnel over a period of time, ensuring the temperature is maintained at 0-5°C.[4][5]

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolation: Separate the organic (lower) layer. Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.[5]

-

Solvent Removal: Distill off the methylene dichloride under reduced pressure using a rotary evaporator.[5]

-

Purification: To the resulting residue, add a mixture of n-heptane and methyl tertiary butyl ether to induce crystallization.[5]

-

Final Product: Filter the solid product, wash with cold n-heptane, and dry under vacuum to obtain Carmustine.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the chemical synthesis workflow for Carmustine.

Caption: Chemical synthesis of Carmustine from this compound.

Caption: Step-by-step experimental workflow for Carmustine synthesis.

References

- 1. US10519104B2 - Safe and efficient process for the preparation of carmustine - Google Patents [patents.google.com]

- 2. This compound | 2214-72-4 | Benchchem [benchchem.com]

- 3. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 5. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols for the Use of 1,3-Bis(2-chloroethyl)urea in Alkylating Agent Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(2-chloroethyl)urea (BCNU, Carmustine) in alkylating agent research. This document includes detailed experimental protocols, quantitative data on its cytotoxic effects, and diagrams of the key signaling pathways involved in its mechanism of action.

Introduction to this compound (BCNU)

This compound, commonly known as BCNU or Carmustine, is a potent, cell-cycle phase nonspecific alkylating agent.[1] It is a member of the nitrosourea (B86855) class of chemotherapeutic drugs and is primarily used in the treatment of various cancers, most notably brain tumors like glioblastoma, as well as lymphomas and multiple myeloma.[2] Its lipophilic nature allows it to readily cross the blood-brain barrier, making it particularly effective against central nervous system malignancies.[3]

The primary mechanism of action of BCNU involves the alkylation and subsequent cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to programmed cell death (apoptosis). This document outlines key in vitro assays to characterize the cytotoxic and mechanistic properties of BCNU.

Data Presentation: In Vitro Cytotoxicity of BCNU

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BCNU in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Mouse Leukemia | Concentration-dependent cytotoxicity observed up to 160 µM | [2] |

| HT-29 | Colon Cancer | 63.09 ± 4.4 | |

| MCF-7 | Breast Cancer | 27.18 ± 1.4 | [4] |

| U87MG | Glioblastoma | BCNU concentrations of 15-45 µmol/L induce cell cycle arrest and apoptosis | [5] |

| A549 | Lung Adenocarcinoma | Related nitrosourea compound shows IC50 of 41 ± 4 µM | |

| U1690 | Small Cell Lung Cancer | More sensitive to Carmustine than U1810 cells | |

| U1810 | Non-Small Cell Lung Cancer | 3.4-fold more resistant to Carmustine than U1690 cells |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of BCNU's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

BCNU (Carmustine)

-

Cancer cell line of interest (e.g., U87MG glioblastoma cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

BCNU Treatment: Prepare a series of BCNU dilutions in complete culture medium. Remove the medium from the wells and add 100 µL of the BCNU dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each BCNU concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Assessment of Apoptosis: DNA Fragmentation Assay

This protocol describes a method to visualize the characteristic DNA laddering pattern associated with apoptosis following BCNU treatment.

Materials:

-

BCNU-treated and untreated control cells

-

Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium Acetate (B1210297) (pH 5.2)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.

-

Supernatant Collection: Carefully transfer the supernatant containing the fragmented DNA to a new tube.

-

RNase and Proteinase K Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

DNA Pellet Collection: Centrifuge at 13,000 x g for 30 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.

-

DNA Resuspension: Resuspend the DNA pellet in TE buffer.

-

Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder of DNA fragments will be visible in apoptotic cells.

Analysis of Apoptotic Proteins: Western Blotting

This protocol details the analysis of key apoptotic regulatory proteins, such as Bcl-2 and Bax, by Western blotting in BCNU-treated cells.

Materials:

-

BCNU-treated and untreated control cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative expression levels of Bcl-2 and Bax. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[6][7]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to BCNU treatment using propidium (B1200493) iodide (PI) staining and flow cytometry. BCNU has been shown to induce a G2/M phase arrest in the cell cycle.[2]

Materials:

-

BCNU-treated and untreated control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by BCNU and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of action of BCNU leading to apoptosis.

Caption: BCNU-induced intrinsic apoptosis signaling pathway.

Caption: Role of MGMT in BCNU resistance.

Caption: Experimental workflow for BCNU in vitro research.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,3-Bis(2-chloroethyl)urea as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(2-chloroethyl)urea (BCNU) as a pivotal intermediate in organic synthesis, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent conversion to the active chemotherapeutic agent Carmustine (B1668450) are provided, along with a summary of its other potential synthetic transformations.

Introduction

This compound, a symmetrical urea (B33335) derivative, is a significant building block in medicinal chemistry. Its primary importance lies in its role as the direct precursor to Carmustine (BCNU), a well-established nitrosourea-based alkylating agent used in the treatment of various cancers, including brain tumors, multiple myeloma, and lymphomas.[1][2][3] The biological activity of Carmustine stems from its ability to cross-link DNA and RNA, ultimately inducing apoptosis in cancer cells.[4][5] Beyond its celebrated role in Carmustine synthesis, the bifunctional nature of this compound makes it a versatile intermediate for creating a range of other organic molecules through nucleophilic substitution or reduction reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Cl₂N₂O | [4][6] |

| Molecular Weight | 185.05 g/mol | [4][6] |

| Appearance | Neat | [4] |

| Synonyms | N,N'-bis(2-chloroethyl)urea, NSC 36198 | [4][6] |

| InChI Key | VBWBRZHAGLZNST-UHFFFAOYSA-N | [4] |

| SMILES | O=C(NCCCl)NCCCl | [4] |

Key Synthetic Applications

The primary application of this compound is as an intermediate in the synthesis of nitrosourea-based chemotherapeutics.

Synthesis of Carmustine (BCNU)